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Compound of Interest

Methyl 2-(3-
Compound Name:
aminophenoxy)acetate

Cat. No.: B3106341

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (3-
Aminophenoxy)acetic acid methyl ester, a molecule of interest in chemical synthesis and drug
discovery. This document details its physicochemical properties, spectral data, and a proposed
synthesis protocol.

Physicochemical Properties

(3-Aminophenoxy)acetic acid methyl ester, with the CAS number 158196-47-5, is a chemical
compound with potential applications as a building block in the synthesis of more complex
molecules.[1][2] A summary of its key physicochemical properties is presented in the table
below. Please note that while some experimental data is available, other values are computed
based on its structure.
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Property Value Source

Molecular Formula CoH11NOs3 PubChem[1][2]

Molecular Weight 181.19 g/mol PubChem[1][2]

CAS Number 158196-47-5 PubChem[1][2]

XLogP3 0.7 Computed by PubChem[1][2]
Hydrogen Bond Donor Count 1 Computed by PubChem[1][2]
Hydrogen Bond Acceptor

Count 4 Computed by PubChem[1][2]
Rotatable Bond Count 4 Computed by PubChem[1][2]
Exact Mass 181.07389321 Da Computed by PubChem[1][2]
Topological Polar Surface Area  61.6 A2 Computed by PubChem[1][2]
Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Spectral Characterization

The structural elucidation of (3-Aminophenoxy)acetic acid methyl ester relies on various
spectroscopic techniques. While publicly available experimental spectra are limited,
commercial suppliers indicate the availability of NMR and LC-MS data.[3][4][5] Predicted
spectral data provides valuable insight into the expected chemical shifts and fragmentation
patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the methylene protons of the acetate group, the methyl protons of the ester, and the
amine protons. The chemical shifts of the aromatic protons will be influenced by the positions of
the amino and ether linkages.
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13C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the
molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methylene
carbon, and the methyl carbon. The chemical shifts will be characteristic of their chemical
environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The molecular ion peak ([M]*) would be expected at an m/z corresponding to
the molecular weight (181.19). Common fragmentation patterns for esters include the loss of
the alkoxy group (-OCHs) or the entire ester group.

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of (3-Aminophenoxy)acetic acid
methyl ester is not readily available in the public domain. However, based on general principles
of organic synthesis, two plausible routes are proposed below.

Method 1: Williamson Ether Synthesis followed by
Esterification

This two-step synthesis involves the formation of the ether linkage followed by the esterification
of the resulting carboxylic acid.
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Step 1: Williamson Ether Synthesis

e Base (e.g., K2CO3)
(3 AmlnophenoD [Methyl Chloroacetate) (Solvent (.9., Acetone)

Reacts with Conditions

v v Step 2: Fischer Esterification

=((3-Aminophenoxy)acetic acid) (MethanoD [Acid Catalyst (e.g., HZSO4))

Reacts with Congitions

Y A

=((3-Aminophenoxy)acetic acid methyl ester)

e Base (e.g., K2CO3)
(3 AmlnophenoD (Methyl Chloroacetate) Solvent (e.g., DMFD

Reacts with Conditions

((B-Aminophenoxy)acetic acid methyl ester)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to (3-Aminophenoxy)acetic
Acid Methyl Ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3106341#3-aminophenoxy-acetic-acid-methyl-ester-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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